molecular formula C6H4BrFIN B1374405 5-Bromo-4-fluoro-2-iodoaniline CAS No. 1265236-37-0

5-Bromo-4-fluoro-2-iodoaniline

Cat. No. B1374405
M. Wt: 315.91 g/mol
InChI Key: IWYBXVJNKBUYLA-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-iodoaniline is a compound with the molecular formula C6H4BrFIN . It is a solid substance and is used in various chemical reactions .


Synthesis Analysis

The synthesis of 5-Bromo-4-fluoro-2-iodoaniline can be achieved through several steps. The general procedure involves the reaction of 2-Nitroaniline with CuSO4·5H2O in a mixture of CH3CN and H2O at 25 °C . NaBr and Na2S2O8 are then added simultaneously in three portions at 7 °C over 15 min .


Molecular Structure Analysis

The molecular structure of 5-Bromo-4-fluoro-2-iodoaniline is represented by the linear formula C6H4BrFIN . The molecular weight of the compound is 315.91 .


Chemical Reactions Analysis

5-Bromo-4-fluoro-2-iodoaniline can participate in various chemical reactions. For instance, it can be involved in the synthesis of pentasubstituted pyridines . The compound can also undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination .


Physical And Chemical Properties Analysis

5-Bromo-4-fluoro-2-iodoaniline is a solid substance . It has a molecular weight of 315.91 . The compound should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

Synthesis and Tumor Uptake Studies

  • Synthesis and Distribution in Tumor Models : 5-Bromo- and 5-iodo-analogues of uracil, which may involve derivatives similar to 5-Bromo-4-fluoro-2-iodoaniline, have been synthesized for potential use in tumor targeting. These compounds were investigated for their distribution in tumor models, showing minimal tumor uptake and demonstrating stability relative to similar nucleosides without the 2'-fluoro group (Mercer et al., 1989).

Synthesis of Antitumor Compounds

  • Development of Antitumor Agents : A study involving the interaction of 2-iodoaniline or 5-fluoro-2-iodoaniline with arylsulfonyl chlorides, followed by Sonogashira couplings, led to the development of antitumor compounds showing selective in vitro inhibition of cancer cell lines (McCarroll et al., 2007).

Synthesis of Nucleoside Analogues

  • Nucleoside Analogue Synthesis for Biological Activities : A novel synthetic procedure was developed for large-scale synthesis of 5-halo-5'-amino analogues of dideoxyuridine, including 5-iodo and 5-bromo derivatives. These compounds were studied for their biological activities, which could be relevant to 5-Bromo-4-fluoro-2-iodoaniline derivatives (Lin & Prusoff, 1978).

Halogen-rich Intermediate for Pyridine Synthesis

  • Halogen-rich Intermediate in Pyridine Synthesis : A compound closely related to 5-Bromo-4-fluoro-2-iodoaniline, namely 5-Bromo-2-chloro-4-fluoro-3-iodopyridine, was used as a halogen-rich intermediate for synthesizing pentasubstituted pyridines. These pyridines have potential value in medicinal chemistry research (Wu et al., 2022).

Safety And Hazards

The compound is considered hazardous. It has been associated with hazard statements H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Relevant Papers The relevant papers retrieved provide valuable information about the compound. For instance, one paper discusses the synthesis of pentasubstituted pyridines using 5-Bromo-4-fluoro-2-iodoaniline . Another paper provides insights into the multistep synthesis involving the compound .

properties

IUPAC Name

5-bromo-4-fluoro-2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFIN/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYBXVJNKBUYLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-fluoro-2-iodoaniline

CAS RN

1265236-37-0
Record name 5-bromo-4-fluoro-2-iodoaniline
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